2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one
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Overview
Description
2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions typically involve hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multicomponent reactions and the use of readily available starting materials. The development of fast and efficient synthetic routes is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve high yields and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential pharmacological activities, including its role as a precursor for drug development . The compound’s unique structure makes it valuable for studying various biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors and enzymes, modulating their activity . The compound’s effects are mediated through its ability to interact with biological macromolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1-Ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one include 2-(1-Methylpiperidin-4-yl)ethanamine and 2-(4-Ethylpiperidin-1-yl)ethanamine . These compounds share structural similarities, such as the presence of a piperidine ring, but differ in their functional groups and substituents .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties . This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)-5-hydroxyphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-8-6-11(7-9-17)18-15(20)12-4-3-5-14(19)13(12)10-16-18/h3-5,10-11,19H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQVBHOBNDZVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C(=O)C3=C(C=N2)C(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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